1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](methyl)amino}-N-(4-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, an amino group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from hydrazine derivatives and formic acid or its derivatives.
Acetylation: The triazole derivative is then acetylated using acetic anhydride under controlled conditions.
Amidation: The acetylated triazole is reacted with methylamine to form the corresponding amide.
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the amide with 4-methylphenylcyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar structural features.
N-Phenylcyclohexanecarboxamide: Shares the cyclohexanecarboxamide moiety.
4-Methylphenyl Derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide is unique due to its combination of a triazole ring, an amino group, and a cyclohexane carboxamide moiety, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C19H26N6O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-methylamino]-N-(4-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H26N6O2/c1-13-6-8-14(9-7-13)21-17(27)19(10-4-3-5-11-19)25(2)16(26)12-15-22-18(20)24-23-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,27)(H3,20,22,23,24) |
InChI Key |
ISJJHDUBHBJPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C)C(=O)CC3=NC(=NN3)N |
Origin of Product |
United States |
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